molecular formula C19H22FNO2S B2831722 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide CAS No. 2034243-05-3

1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide

Cat. No. B2831722
CAS RN: 2034243-05-3
M. Wt: 347.45
InChI Key: MUAIFKUFAOZCNA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide, also known as CT-3, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxamide derivatives and is structurally similar to the endocannabinoid anandamide.

Mechanism of Action

1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide acts by binding to the CB1 and CB2 receptors in the endocannabinoid system. It has been shown to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells. 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, one limitation of 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide is that it has a relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide. One area of interest is its potential use in the treatment of cancer. 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide has been shown to have anti-cancer properties in vitro, and further studies are needed to determine its potential efficacy in vivo. Another area of interest is its potential use in the treatment of neurodegenerative diseases. 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its potential efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide for various therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide involves the reaction of 4-fluorobenzoyl chloride with N-(5-hydroxy-3-thienyl)pentylamine in the presence of triethylamine. The resulting intermediate is then cyclized with cyclopropanecarbonyl chloride to produce 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide.

Scientific Research Applications

1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. It has also been studied for its potential use in treating various types of cancer.

properties

IUPAC Name

1-(4-fluorophenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2S/c20-17-3-1-16(2-4-17)19(8-9-19)18(23)21-10-5-14(6-11-22)15-7-12-24-13-15/h1-4,7,12-14,22H,5-6,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAIFKUFAOZCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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